molecular formula C15H12N2O2 B8674948 5-(3-Amino-benzoyl)-1,3-dihydro-indol-2-one

5-(3-Amino-benzoyl)-1,3-dihydro-indol-2-one

Cat. No. B8674948
M. Wt: 252.27 g/mol
InChI Key: OUWVCFAJBBZWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Amino-benzoyl)-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Amino-benzoyl)-1,3-dihydro-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Amino-benzoyl)-1,3-dihydro-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

5-(3-aminobenzoyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H12N2O2/c16-12-3-1-2-9(7-12)15(19)10-4-5-13-11(6-10)8-14(18)17-13/h1-7H,8,16H2,(H,17,18)

InChI Key

OUWVCFAJBBZWPJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)C3=CC(=CC=C3)N)NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-(3-Nitro-benzoyl)-1,3-dihydro-indol-2-one (2.0 g, 7.09 mmol) was dissolved in MeOH (600 mL). 10% Pd/C (0.20 g) was added to the flask and then placed under vacuum to remove any O2(g). The reaction mixture was kept under reduced pressure for ˜5 min and was then charged with H2(g) at atmospheric pressure. This evacuation/H2(g) fill procedure was repeated twice. The reaction mixture was stirred for 2 h at which point the starting material had been completely consumed. As the desired ketone product was prone to over-reduction to the alcohol, stopping the reaction immediately upon complete consumption of the starting material limited the amount over-reduction that occurred. The reaction mixture was filtered over celite and the filtrate was concentrated in vacuo resulting in a solid that contained the desired keto-aniline product plus ˜5% of the overreduced alcohol-aniline. Flash silica gel chromatography (5% MeOH/CHCl3) of the crude solid provided pure 5-(3-Amino-benzoyl)-1,3-dihydro-indol-2-one in 72% (0.957 g, 3.80 mmol) yield.
Name
5-(3-Nitro-benzoyl)-1,3-dihydro-indol-2-one
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol-aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

5-(4-Nitro-benzoyl)-1,3-dihydro-indol-2-one (1.51 g, 5.28 mmol) was dissolved in MeOH (600 mL). 10% Pd/C (0.150 g) was added to the flask and then placed under vacuum to remove any O2(g). The reaction mixture was kept under reduced pressure for 5 min and was then charged with H2(g). This evacuation/H2(g) fill procedure was repeated twice. The reaction mixture changed from a cloudy grayish/black color to a translucent dark green/black color, signifying complete consumption of the starting material. As the desired ketone product was prone to over-reduction to the alcohol, stopping the reaction immediately upon complete consumption of the starting material limited the amount over-reduction that occurred. The reaction was allowed to run for 0.75-1.0 hours after which, the reaction mixture was filtered over celite and concentrated in vacuo resulting in a yellowish solid that contained the desired keto-aniline product plus ˜5% of the overreduced alcohol-aniline. The crude solid was purified by triturating with MeOH. The desired keto-aniline product, 5-(3-Amino-benzoyl)-1,3-dihydro-indol-2-one was soluble in MeOH and was filtered away from the insoluble over reduced alcohol by-product. In vacuo concentration of the methanolic filtrate provided pure 5-(3-Amino-benzoyl)-1,3-dihydro-indol-2-one in 72% (0.957 g, 3.80 mmol) yield.
Name
5-(4-Nitro-benzoyl)-1,3-dihydro-indol-2-one
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol-aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Four

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